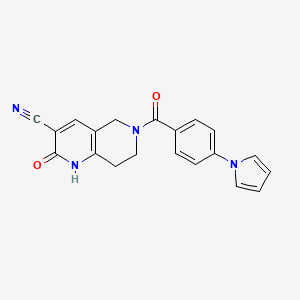

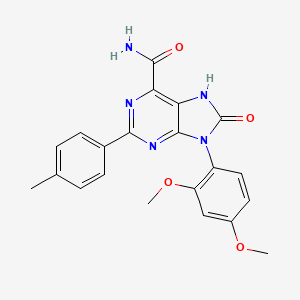

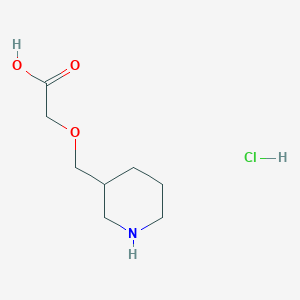

6-(4-(1H-pyrrol-1-yl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related naphthyridine and pyrrole derivatives involves various chemical reactions, including reactions with hydrazine hydrate, phenylisothiocyanate, benzoyl chloride, acetonitrile, and malononitrile dimers to yield benzo[b][1,8]-naphthyridine derivatives. These processes utilize substrates similar to the compound of interest, indicating a complex synthesis pathway involving multiple steps and reagents to construct the naphthyridine core and incorporate the pyrrole and benzoyl groups (Elkholy, 2007).

Molecular Structure Analysis

Crystallographic analysis of related compounds reveals significant insights into their molecular structure. The analysis of such compounds involves single crystal X-ray crystallography, confirming the structure of intermediate compounds used in the synthesis of naphthyridine derivatives. This method is crucial for understanding the three-dimensional arrangement of atoms within the molecule and confirming the identity of synthesized compounds (Elkholy, 2007).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, illustrating their reactivity and functional group behavior. For example, reactions with hydrazine hydrate lead to the formation of pyrozole[3,4-b]quinolines derivatives, highlighting the compound's versatility in chemical synthesis and its potential as a precursor for various organic transformations (Elkholy, 2007).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, are determined using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These properties are essential for understanding the compound's behavior in different environments and for its application in further chemical reactions and formulations (Elkholy, 2007).

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further transformations, are key aspects of the compound's chemistry. Studies on related compounds provide insights into the chemical behavior of the functional groups present in the molecule, such as the reactivity of the nitrile group and the potential for cyclization reactions to form heterocyclic compounds (Elkholy, 2007).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

This compound is involved in the synthesis of diverse derivatives, such as pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives. For instance, Elkholy (2007) demonstrated that 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile reacted with various agents to yield benzo[b][1,8]-naphthyridine derivatives, showcasing its versatility in heterocyclic chemistry Elkholy, 2007.

Molecular Docking and In Vitro Screening

In a study by Flefel et al. (2018), novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings, indicating the potential of this compound and its derivatives in contributing to the development of new therapeutic agents Flefel et al., 2018.

Novel Heterocyclic Systems

Another application involves the one-pot synthesis of new heterocyclic systems. Nasri and Bayat (2018) extended a novel library of derivatives containing this compound by employing a three-component reaction, demonstrating its utility in creating polysubstituted heterocycles Nasri & Bayat, 2018.

Water Oxidation Catalysts

Interestingly, this compound's framework has been utilized in the development of catalysts for water oxidation. Zong and Thummel (2005) explored dinuclear complexes derived from related ligands for oxygen evolution in water oxidation, highlighting its potential in environmental chemistry Zong & Thummel, 2005.

Nonlinear Optical (NLO) Materials

Research by Raghukumar et al. (2003) into nicotinonitrile derivatives, synthesized from related structures, showcased high NLO properties, suggesting applications in materials science for developing new classes of NLO materials Raghukumar et al., 2003.

Safety and Hazards

Propiedades

IUPAC Name |

2-oxo-6-(4-pyrrol-1-ylbenzoyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c21-12-15-11-16-13-24(10-7-18(16)22-19(15)25)20(26)14-3-5-17(6-4-14)23-8-1-2-9-23/h1-6,8-9,11H,7,10,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKCJKBWQWGKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(1H-pyrrol-1-yl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)